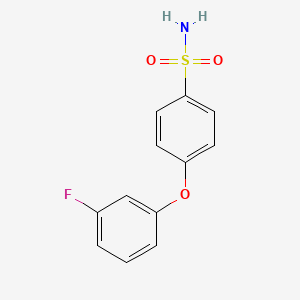

4-(3-Fluorophenoxy)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO3S |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-(3-fluorophenoxy)benzenesulfonamide |

InChI |

InChI=1S/C12H10FNO3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H,(H2,14,15,16) |

InChI Key |

IIFDQQFMOQUUDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 3 Fluorophenoxy Benzenesulfonamide and Analogues

Development of Novel Synthetic Pathways

The construction of the 4-(aryloxy)benzenesulfonamide scaffold has been approached through various innovative pathways, focusing on efficiency, selectivity, and the ability to generate complex analogues. These pathways can be broadly categorized into direct, one-pot syntheses and more elaborate multi-step sequences.

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, typically by forming either the diaryl ether or the sulfonamide bond as the key final step.

One primary strategy involves the formation of the diaryl ether C-O bond. This can be achieved through transition-metal-catalyzed cross-coupling reactions. rsc.org Classic methods like the Ullmann condensation, which uses a copper catalyst, and the more recent Buchwald-Hartwig coupling, employing a palladium catalyst, are powerful tools for this transformation. rsc.org In the context of 4-(3-fluorophenoxy)benzenesulfonamide, this would involve coupling 3-fluorophenol (B1196323) with a suitable 4-halobenzenesulfonamide. Another effective method is the Chan-Lam coupling, which utilizes a copper promoter to react phenols with arylboronic acids. organic-chemistry.org

A second major direct approach focuses on forming the S-N bond of the sulfonamide. This is conventionally achieved by reacting a sulfonyl chloride with an amine or ammonia. researchgate.netnih.gov For the target compound, this would entail the synthesis of 4-(3-fluorophenoxy)benzenesulfonyl chloride as a key intermediate, which is then treated with ammonia. Modern advancements include transition-metal-free photocatalytic strategies that enable a three-component coupling of aryl radicals, a sulfur dioxide surrogate (like K₂S₂O₅), and an amine to form diverse arylsulfonamides. rsc.org Electrochemical methods have also been developed for the oxidative coupling of readily available thiols and amines, offering an environmentally benign route to sulfonamides. acs.org

| Reaction Type | Key Bond Formed | Reactants | Typical Catalysts/Reagents | Reference |

|---|---|---|---|---|

| Ullmann Condensation | C-O (Ether) | 3-Fluorophenol + 4-Halobenzenesulfonamide | Copper (Cu) | rsc.org |

| Buchwald-Hartwig Coupling | C-O (Ether) | 3-Fluorophenol + 4-Halobenzenesulfonamide | Palladium (Pd) | rsc.org |

| Chan-Lam Coupling | C-O (Ether) | 3-Fluorophenol + 4-Boronylbenzenesulfonamide | Copper (Cu) | organic-chemistry.org |

| Sulfonamide Formation | S-N (Sulfonamide) | 4-(3-Fluorophenoxy)benzenesulfonyl chloride + Ammonia | Base | researchgate.netnih.gov |

| Photocatalytic Coupling | S-N (Sulfonamide) | Aryl Triflates + SO₂ Surrogate + Amine | NaI, UV Light | rsc.org |

| Electrochemical Coupling | S-N (Sulfonamide) | Thiophenol derivative + Amine | Electricity (Catalyst-free) | acs.org |

The synthesis of more complex analogues, particularly those with multiple substituents or specific stereochemistry, often necessitates longer, more controlled multi-step reaction sequences. These sequences allow for the careful introduction of functional groups and the construction of intricate molecular architectures.

For instance, the synthesis of biologically active molecules containing a diaryl ether core, such as Regorafenib, demonstrates a typical multi-step approach. tandfonline.com The strategy involves the initial synthesis of a complex, functionalized phenol (B47542) intermediate through a series of reactions including esterification, Fries rearrangement, oxime formation, and Beckmann rearrangement. tandfonline.com This carefully crafted intermediate is then coupled to form the final diaryl ether structure. This approach highlights the importance of building key fragments before the final coupling step.

Modern synthetic paradigms, such as flow chemistry, offer a new way to manage multi-step syntheses. syrris.jp By immobilizing reagents, catalysts, and scavengers in packed columns, multiple reaction steps can be linked into a single continuous sequence. syrris.jp This automated approach facilitates rapid optimization, improves reproducibility, and allows for the seamless transformation of simple starting materials into complex products without intermediate isolation. syrris.jp Similarly, the synthesis of complex benzenesulfonamide (B165840) derivatives can be achieved by first constructing a core structure and then performing late-stage diversification using reactions like copper-catalyzed cross-coupling to introduce additional complexity. nih.gov

Controlling the position of functional groups on the aromatic rings (regioselectivity) is critical for synthesizing specific isomers and avoiding difficult purification steps. A key strategy involves forming the diaryl ether linkage first and then introducing the sulfonamide group. One study describes the synthesis of diaryl ethers using a copper catalyst, followed by a regioselective sulfonylation step that directs the sulfonyl group to a specific position on one of the aryl rings. tandfonline.com This post-etherification functionalization provides excellent control over the final product structure.

More advanced methods for achieving high regioselectivity involve the use of organometallic intermediates. Directed ortho-lithiation, for example, uses a directing group on the aromatic ring to guide a strong base (like n-butyllithium) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with perfect regiocontrol. For more complex substrates where direct lithiation may yield a mixture of regioisomers, selective functionalization can be achieved by trapping one of the isomeric aryllithium compounds. nih.gov For example, adding a reagent like dichlorozirconocene can selectively react with the sterically less-hindered lithium intermediate, deactivating it and allowing the more hindered isomer to be selectively trapped by an electrophile. nih.gov These sophisticated techniques are invaluable for the unambiguous synthesis of highly substituted analogues.

Precursor Synthesis and Intermediate Chemistry

The primary fluorinated precursor for the target molecule is 3-fluorophenol. Several methods exist for its preparation. A common route starts from m-aminophenol, which undergoes a diazotization reaction followed by a fluoro-substitution, often using anhydrous hydrofluoric acid and a diazotization agent like potassium nitrite (B80452) (KNO₂). google.com An older, alternative method begins with m-fluoroaniline, which is subjected to diazotization and subsequent hydrolysis to yield the phenol. google.com

Another approach involves the copper-catalyzed hydroxylation of m-fluoroiodobenzene. chemicalbook.com In this method, the aryl halide is heated with sodium hydroxide (B78521) in the presence of a copper catalyst to afford 3-fluorophenol in high yield. chemicalbook.com For more complex analogues, functionalized intermediates such as 4-amino-3-fluorophenol (B140874) can be prepared from 3-fluorophenol through a multi-step sequence involving acetylation, Fries rearrangement, oxime formation, Beckmann rearrangement, and finally hydrolysis. tandfonline.com

| Starting Material | Key Reagents | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| m-Aminophenol | Anhydrous HF, KNO₂ | Diazotization / Fluoro-substitution | Uses readily available starting material | google.com |

| m-Fluoroaniline | NaNO₂, H₂SO₄; H₂O, heat | Diazotization / Hydrolysis | Classic, well-established method | google.com |

| m-Fluoroiodobenzene | NaOH, Copper catalyst | Copper-catalyzed Hydroxylation | High yield | chemicalbook.com |

| tert-Butylphenol derivatives | Fluorinating agents, AlCl₃ | Fluorination / Deprotection | Offers selectivity control | tandfonline.com |

Substituted benzenesulfonyl chlorides are crucial intermediates for forming the sulfonamide group. The traditional and most direct method for their synthesis is the reaction of a substituted benzene (B151609) with an excess of chlorosulfonic acid. google.comorgsyn.org However, this method often suffers from significant drawbacks, including the use of a harsh and corrosive reagent, the formation of unwanted regioisomers, and the generation of large amounts of acidic waste. google.compatsnap.com

To overcome these limitations, alternative methods have been developed that offer greater control and milder conditions. One of the most effective is based on the Sandmeyer reaction. This process begins with a substituted aniline, which is first converted into a diazonium salt via reaction with sodium nitrite in an acidic medium. google.com The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which smoothly converts it to the corresponding benzenesulfonyl chloride. google.comgoogle.com This approach provides excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the starting aniline. Other methods include the reaction of sodium benzenesulfonate (B1194179) salts with chlorinating agents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org

| Starting Material | Key Reagents | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Substituted Benzene | Chlorosulfonic Acid (ClSO₃H) | Electrophilic Aromatic Sulfonation/Chlorination | Direct but can lack regioselectivity; harsh conditions | google.compatsnap.com |

| Substituted Aniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Diazotization / Sandmeyer Reaction | Excellent regiocontrol; milder conditions | google.comgoogle.com |

| Sodium Benzenesulfonate | Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃) | Chlorination | Alternative to chlorosulfonic acid | orgsyn.org |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and related compounds is highly dependent on the optimization of reaction conditions. The Ullmann condensation, a cornerstone of diaryl ether synthesis, has been the subject of extensive methodological improvements to enhance yields and broaden substrate scope. wikipedia.orgorganic-chemistry.org

Key parameters that are often fine-tuned include the choice of copper catalyst, ligand, base, and solvent. While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric amounts of copper powder, modern protocols often employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the coupling reaction.

The selection of a suitable base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the phenolic partner, thereby activating it for nucleophilic attack. The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being common choices. wikipedia.orgsemanticscholar.org

Microwave irradiation has also been employed to accelerate the synthesis of benzenesulfonamide derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods.

Table 1: Illustrative Optimization of Ullmann Condensation Conditions

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | L-proline | K₃PO₄ | DMSO | 120 | Moderate to High |

| 2 | Cu₂O | Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 80-100 | High |

| 3 | Cu Powder | None | K₂CO₃ | DMF | 150-180 | Variable |

Note: This table represents a generalized summary of conditions often optimized for Ullmann-type reactions and is for illustrative purposes. Specific yields for this compound would be dependent on the specific reactants and detailed experimental conditions.

Derivatization Strategies for Structural Modification

To explore the chemical space around the this compound scaffold and to develop analogues with improved properties, various derivatization strategies are employed. These strategies focus on introducing a variety of functional groups at different positions within the molecule.

Introduction of Substituents on the Phenoxy Ring

Modification of the phenoxy ring is a common strategy to investigate the influence of electronic and steric effects on the molecule's activity. The nature and position of substituents on this ring can be varied. For instance, the fluorine atom at the 3-position can be replaced with other halogens (e.g., chlorine, bromine) or with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups. nih.gov These modifications are typically introduced by starting with the appropriately substituted phenol in the initial Ullmann condensation reaction.

Table 2: Examples of Analogues with Substituted Phenoxy Rings

| Analogue | Phenoxy Ring Substituent |

| 1 | 3-Chlorophenoxy |

| 2 | 3-Methylphenoxy |

| 3 | 3-Trifluoromethylphenoxy |

| 4 | 2,3-Difluorophenoxy |

Modification of the Benzenesulfonamide Core

The benzenesulfonamide core itself offers several avenues for modification. The sulfonamide group (-SO₂NH₂) is a key functional group that can be derivatized. For example, the hydrogen atoms on the nitrogen can be substituted with alkyl, aryl, or other functional groups to generate secondary or tertiary sulfonamides. nih.gov Such modifications can influence the acidity, lipophilicity, and hydrogen bonding capacity of the molecule.

Furthermore, the benzene ring of the benzenesulfonamide moiety can be substituted with various groups. These substitutions can be achieved by starting with a pre-functionalized 4-halobenzenesulfonamide in the Ullmann coupling step or by performing electrophilic aromatic substitution reactions on the 4-phenoxybenzenesulfonamide (B1580745) intermediate, provided the existing groups are compatible with the reaction conditions.

Table 3: Examples of Modifications to the Benzenesulfonamide Core

| Modification Type | Example of Resulting Structure |

| N-Alkylation of Sulfonamide | 4-(3-Fluorophenoxy)-N-methylbenzenesulfonamide |

| N-Arylation of Sulfonamide | 4-(3-Fluorophenoxy)-N-phenylbenzenesulfonamide |

| Ring Substitution | 2-Chloro-4-(3-fluorophenoxy)benzenesulfonamide |

Linker Chemistry and Scaffold Diversity

To further expand the diversity of analogues, linker chemistry can be employed to connect the this compound scaffold to other chemical moieties. Linkers can vary in length, flexibility, and chemical nature, and can be used to probe interactions with biological targets or to modify the physicochemical properties of the parent molecule.

For instance, a linker could be attached to the sulfonamide nitrogen or to a functional group introduced on either of the aromatic rings. Common linker types include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and more rigid structures like alkynes or triazoles, which can be introduced using click chemistry. The choice of linker depends on the desired properties and the intended application of the final compound. This approach allows for the creation of dimeric compounds, conjugates with other pharmacophores, or molecules with altered solubility and pharmacokinetic profiles.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental to confirming the identity and elucidating the structural features of 4-(3-Fluorophenoxy)benzenesulfonamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic connectivity and chemical environment of hydrogen, carbon, and fluorine nuclei. Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the molecule's functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Assignment of Chemical Shifts

While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region. The protons of the benzenesulfonamide (B165840) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the 3-fluorophenoxy group will present a more complex splitting pattern due to both homo- and heteronuclear coupling with the fluorine atom.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct signals for each carbon atom in the molecule. The carbon atoms bonded to the fluorine and the ether oxygen would show characteristic shifts, and the carbon-fluorine coupling would be observable. In the ¹⁹F NMR spectrum, a single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing valuable information about its electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.80-7.90 | d | J = 8.0-9.0 |

| ¹H | 7.00-7.10 | d | J = 8.0-9.0 |

| ¹H | 7.30-7.45 | m | |

| ¹H | 6.80-7.00 | m | |

| ¹³C | 160-165 | d | ¹JCF ≈ 240-250 |

| ¹³C | 110-115 | d | ²JCF ≈ 20-25 |

| ¹³C | 105-110 | d | ²JCF ≈ 20-25 |

| ¹³C | 130-135 | d | ³JCF ≈ 5-10 |

| ¹³C | 118-122 | s | |

| ¹³C | 128-132 | s | |

| ¹³C | 140-145 | s | |

| ¹³C | 155-160 | s |

Note: The data in this table is predictive and based on the analysis of analogous structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups. The sulfonamide group will give rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide will appear as a distinct band in the 3400-3200 cm⁻¹ region. The C-O-C ether linkage will show characteristic stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene rings will be observed in the 1600-1450 cm⁻¹ range. The C-F stretching vibration will also be present, typically in the 1250-1000 cm⁻¹ region.

Table 2: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400-3200 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| S=O Asymmetric Stretch | 1350-1300 | Strong |

| S=O Symmetric Stretch | 1160-1140 | Strong |

| C-O-C Stretch | 1250-1200 | Strong |

| C-F Stretch | 1250-1000 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Note: This table presents expected ranges for vibrational frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular formula (C₁₂H₁₀FNO₃S). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern would be expected to show characteristic losses of SO₂ (64 Da) and the sulfonamide group (SO₂NH₂, 80 Da). Cleavage of the ether bond would also lead to fragment ions corresponding to the fluorophenoxy and benzenesulfonamide moieties.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the crystallographic databases, analysis of closely related sulfonamide structures allows for a predictive discussion of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions. The primary sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the crystal packing would be dominated by N-H···O=S hydrogen bonds, leading to the formation of chains or dimeric motifs. These interactions are a hallmark of sulfonamide crystal structures and play a crucial role in defining the supramolecular architecture.

Conformational Preferences and Torsion Angle Analysis

The molecule possesses conformational flexibility primarily around the C-O and C-S bonds. The torsion angles defining the orientation of the two aromatic rings relative to the central C-O-C-S linkage will be a key feature of its solid-state conformation. Analysis of related diaryl ether sulfonamides suggests that a "twisted" or "butterfly-like" conformation is likely, where the two rings are not coplanar. This is due to steric hindrance and the optimization of intermolecular interactions. The specific values of the C-O-C-C and O-C-S-C torsion angles would be determined by the intricate balance of intramolecular steric effects and the demands of the crystal packing forces.

Chiral Resolution and Stereochemical Characterization (if applicable to derivatives)

The parent molecule, this compound, is not chiral. However, the introduction of chiral centers in its derivatives would necessitate methods for chiral resolution and stereochemical characterization. For instance, substitution on the benzenesulfonamide backbone or the phenoxy ring could create stereogenic centers.

Methods for Chiral Resolution

Should chiral derivatives of this compound be synthesized, their separation into individual enantiomers would be a critical step for evaluating their stereospecific properties. The most common techniques for chiral resolution of sulfonamide derivatives include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of sulfonamides.

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often providing faster and more efficient resolutions compared to HPLC.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Stereochemical Characterization

Once the enantiomers of a derivative are separated, their absolute configuration needs to be determined. This is typically achieved through:

X-ray Crystallography: Unambiguous determination of the absolute stereochemistry can be achieved if a single crystal of the pure enantiomer can be grown and analyzed.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectra with those predicted from quantum chemical calculations.

While no specific chiral derivatives of this compound are reported in the reviewed literature, the principles and methodologies for their potential resolution and characterization are well-established within the field of medicinal and organic chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Structural Modulations on Molecular Interactions

Systematic structural modifications of the 4-(3-Fluorophenoxy)benzenesulfonamide scaffold have shed light on the key molecular features that govern its interactions with biological targets. These studies typically involve altering the fluorine substitution pattern, the nature of the linkage between the phenyl rings, and the sulfonamide group.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, binding affinity, and membrane permeability. The position of the fluorine atom on the phenoxy ring of this compound is a critical determinant of its biological activity.

Studies on related fluorinated benzenesulfonamides have shown that the position of fluorine substitution significantly impacts binding affinity. For instance, in a study of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II, a preference for a fluorine atom in the meta position (as in this compound) was observed to interact favorably with a hydrophobic pocket in the active site. nih.gov This suggests that the 3-fluoro substitution may enhance binding to similar hydrophobic regions in other biological targets.

The electron-withdrawing nature of fluorine can also influence the pKa of the sulfonamide group, which can affect its ionization state and ability to form hydrogen bonds. While a higher degree of fluorination does not always lead to higher affinity, a single fluorine atom at an optimal position, such as the meta-position, can be particularly advantageous for the kinetic and thermodynamic profiles of binding. nih.gov

Table 1: Hypothetical Impact of Fluorine Position on Receptor Binding Affinity

| Substitution Pattern | Predicted Receptor Binding Affinity | Rationale |

| 4-(2-Fluorophenoxy)benzenesulfonamide | Moderate | Potential for steric hindrance near the ether linkage. |

| This compound | High | Favorable interaction with hydrophobic pockets. nih.gov |

| 4-(4-Fluorophenoxy)benzenesulfonamide | Moderate to High | Electronic effects may alter the overall molecular conformation. |

| 4-(Phenoxy)benzenesulfonamide (unsubstituted) | Baseline | Lacks the specific favorable interactions provided by the fluorine atom. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series.

The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, potentially forming interactions with hydrogen bond donors in a receptor's active site. The flexibility of this linkage is a key attribute, allowing for an induced-fit mechanism upon binding.

The sulfonamide group is a critical pharmacophore in this class of compounds. It is a key hydrogen bond donor and acceptor and is often involved in crucial interactions with metallic ions (like zinc in metalloenzymes) or polar amino acid residues in the active site of target proteins. The acidic nature of the sulfonamide proton is a key feature of its binding properties.

Derivatization of the sulfonamide group, for instance, by N-alkylation or by incorporating it into a heterocyclic ring, can significantly alter the compound's activity, selectivity, and pharmacokinetic properties. Such modifications can change the pKa, hydrogen bonding capacity, and steric profile of this functional group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies on broader classes of benzenesulfonamide (B165840) derivatives have been successfully developed. nih.govresearchgate.net These models typically use regression analysis to correlate physicochemical descriptors with biological activity, such as inhibitory concentrations (IC50).

For a series of 4-phenoxybenzenesulfonamide (B1580745) analogs, a QSAR model could be developed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). Such a model would take the form of an equation:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

This equation would allow for the prediction of the biological activity of new, unsynthesized analogs, thereby guiding drug design efforts. nih.gov

QSAR studies on related sulfonamides have identified several key physicochemical descriptors that are often correlated with biological activity. sips.org.in These descriptors fall into three main categories:

Electronic Properties: Electronic descriptors, such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents. The fluorine atom's strong electron-withdrawing effect can influence the electronic distribution across the entire molecule, affecting its interaction with the target.

Steric Properties: Steric parameters, like molar refractivity (MR) or Taft's steric parameter (Es), quantify the size and shape of the molecule or its substituents. These are important for ensuring a complementary fit within the binding site of a receptor.

Table 2: Common Physicochemical Descriptors in QSAR Studies of Benzenesulfonamides

| Descriptor Class | Specific Descriptor | Relevance to this compound |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. sips.org.in |

| π (Hydrophobicity Constant) | Quantifies the contribution of the 3-fluorophenoxy group to lipophilicity. | |

| Electronic | σ (Hammett Constant) | The 3-fluoro substituent has a positive σ value, indicating it is electron-withdrawing. |

| Dipole Moment | Describes the polarity of the molecule, which is important for electrostatic interactions. | |

| Steric | MR (Molar Refractivity) | Relates to the volume and polarizability of the molecule. |

| Es (Taft's Steric Parameter) | Quantifies the steric bulk of the 3-fluorophenoxy group. |

Pharmacophore Elucidation and Ligand Design Principles

The design of potent and selective inhibitors based on the this compound scaffold is deeply rooted in understanding the key molecular features required for interaction with the target enzyme, a concept known as pharmacophore elucidation. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For benzenesulfonamide-based inhibitors, particularly those targeting carbonic anhydrases (CAs), a well-defined pharmacophore has been established through extensive research.

The fundamental components of this pharmacophore include:

A Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (-SO₂NH₂) is the primary ZBG. It coordinates directly with the zinc ion (Zn²⁺) located at the catalytic center of the carbonic anhydrase active site. This interaction is crucial for potent inhibition.

An Aromatic Ring: The central benzenesulfonamide ring serves as a scaffold, correctly positioning the ZBG for interaction with the zinc ion.

Substituents ("Tails"): Appending various substituents, often referred to as "tails," to the aromatic scaffold allows for the exploration of the enzyme's active site cavity. These tails can form additional interactions with amino acid residues lining the active site, thereby enhancing binding affinity and influencing isoform selectivity.

The this compound structure incorporates these key pharmacophoric elements. The sulfonamide group acts as the ZBG, while the phenoxy "tail" at the 4-position of the benzene (B151609) ring extends into the active site. The fluorine atom on the phenoxy ring can further modulate the electronic properties and binding interactions of the entire molecule.

Ligand design principles for this class of compounds focus on optimizing the interactions of the "tail" region to achieve higher potency and selectivity for specific CA isoforms. The design strategy often involves a "tail approach," where diverse chemical moieties are appended to the main scaffold to interact with the middle and outer regions of the active site cavity.

Table 1: Key Pharmacophoric Features of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors

| Pharmacophoric Feature | Role in Binding | Corresponding Moiety in this compound |

| Zinc-Binding Group (ZBG) | Coordination with the catalytic Zn²⁺ ion | Sulfonamide group (-SO₂NH₂) |

| Aromatic Scaffold | Orients the ZBG and the tail | Benzenesulfonamide ring |

| "Tail" Group | Interacts with amino acid residues in the active site, influencing affinity and selectivity | 3-Fluorophenoxy group |

Detailed research findings on related benzenesulfonamide derivatives have provided valuable insights into the structure-activity relationships (SAR) that govern their inhibitory activity. For instance, modifications to the "tail" group can significantly impact potency and selectivity. The introduction of specific substituents can lead to interactions with both hydrophilic and hydrophobic pockets within the enzyme's active site.

Table 2: Structure-Activity Relationship Trends for Benzenesulfonamide "Tail" Modifications

| Modification to "Tail" | General Effect on Activity | Rationale |

| Introduction of Halogens | Often increases potency | Can form halogen bonds and enhance hydrophobic interactions. |

| Varying Substituent Position | Can significantly alter isoform selectivity | Different isoforms have distinct active site topographies, leading to preferential binding of certain isomers. |

| Addition of Bulky Groups | May increase or decrease activity | Can lead to favorable van der Waals interactions but may also cause steric hindrance, depending on the isoform. |

| Incorporation of Hydrogen Bond Donors/Acceptors | Can enhance binding affinity | Forms specific hydrogen bonds with active site residues. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Specific molecular docking studies detailing the binding modes and affinities of 4-(3-Fluorophenoxy)benzenesulfonamide with protein targets are not prominently featured in the reviewed scientific literature.

There is no specific information available in the searched literature to populate this section.

There is no specific information available in the searched literature to populate this section.

Molecular Dynamics (MD) Simulations

No dedicated molecular dynamics simulation studies for this compound were identified in the available research.

There is no specific information available in the searched literature to populate this section.

There is no specific information available in the searched literature to populate this section.

Quantum Chemical Calculations

Specific quantum chemical calculations for this compound are not described in the current body of scientific literature that was surveyed.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For this compound, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are employed to determine its optimized three-dimensional structure. nih.gov

These studies provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. For instance, analysis of related benzenesulfonamide (B165840) derivatives shows that the bond parameters are generally similar, with slight variations in the S–O bond lengths reflecting changes in electron density, which can alter molecular polarity and hydrogen bonding potential. mkjc.in DFT calculations can reproduce these structural parameters with a high degree of accuracy when compared to experimental data from techniques like X-ray crystallography. mdpi.commkjc.in This computational groundwork is essential for understanding the molecule's conformation and how it might interact with biological targets. Furthermore, the analysis helps in understanding intramolecular interactions, such as hydrogen bonds, that control the molecule's conformation in different states. mdpi.com

Calculation of Molecular Descriptors (e.g., HOMO-LUMO energies, electrostatic potentials)

Molecular descriptors are numerical values that characterize the properties of a molecule. Key descriptors derived from computational studies include frontier molecular orbital energies and the molecular electrostatic potential, which are crucial for predicting chemical reactivity and interaction patterns.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a central role in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mkjc.in A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mkjc.in For this compound, the HOMO is typically localized on the more electron-rich phenoxy ring, while the LUMO may be distributed across the benzenesulfonamide portion. electrochemsci.orgscispace.com The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule, a key feature for many biological activities. nih.gov

| Molecular Descriptor | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.14 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.71 | Indicates high chemical stability and relatively low reactivity |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. mkjc.in It illustrates the electrostatic potential on the surface of the molecule, using a color-coded scale to identify electron-rich and electron-poor regions. electrochemsci.org Red and yellow areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. electrochemsci.org

For this compound, an MEP map would reveal the most negative regions around the oxygen atoms of the sulfonyl group and the electronegative fluorine atom. mkjc.inelectrochemsci.org These sites are potential hydrogen bond acceptors. Conversely, positive potential is expected around the hydrogen atoms of the sulfonamide's amino group, making them likely hydrogen bond donors. electrochemsci.org This information is invaluable for predicting non-covalent interactions that govern the binding of the molecule to a protein's active site. mkjc.in

| Molecular Region | Predicted Potential | Potential Interaction Type |

|---|---|---|

| Sulfonyl Oxygen Atoms (-SO₂) | Negative (Red/Yellow) | Electrophilic attack, Hydrogen bond acceptor |

| Fluorine Atom (-F) | Negative (Red/Yellow) | Electrophilic attack, Hydrogen bond acceptor |

| Amine Hydrogens (-NH₂) | Positive (Blue) | Nucleophilic attack, Hydrogen bond donor |

| Aromatic Rings | Neutral/Slightly Negative (Green/Yellow) | π-π stacking, hydrophobic interactions |

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of similar ligands to a common biological target. researchgate.net This technique simulates the "mutation" of one molecule into another through a series of non-physical intermediate states, allowing for the calculation of the free energy difference between the two. drugdesigndata.org FEP calculations are particularly useful in drug design for optimizing lead compounds.

In the context of this compound, FEP could be used to predict how modifications to its structure—for instance, changing the position of the fluorine atom or substituting it with another group—would affect its binding affinity to a target enzyme, such as carbonic anhydrase. nih.govresearchgate.net The methodology requires high-quality input structures and significant computational time to ensure convergence and accuracy. drugdesigndata.orgnih.gov The results, typically with an error margin of about 1 kcal/mol, can reliably guide synthetic chemistry efforts by prioritizing modifications that are most likely to improve binding potency. drugdesigndata.org

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govfrontiersin.org This process can be broadly categorized into structure-based and ligand-based approaches.

If the three-dimensional structure of the target protein is known, structure-based virtual screening (e.g., molecular docking) can be used to fit candidate molecules into the binding site and score their interactions. nih.govresearchgate.net For a compound like this compound, docking studies can predict its binding mode and affinity, helping to rationalize its biological activity. nih.gov

When a high-resolution structure of the target is unavailable, ligand-based design approaches become essential. mdpi.com These methods use the knowledge of known active molecules to identify new ones with similar properties. For instance, a pharmacophore model can be generated based on the key chemical features of known benzenesulfonamide inhibitors (e.g., hydrogen bond donors/acceptors, aromatic rings). mdpi.com This model then serves as a 3D query to screen databases for new compounds, like this compound, that possess the required features for biological activity. nih.govnih.gov These approaches accelerate the identification of novel and potent inhibitors for various therapeutic targets. nih.govnih.gov

Future Research Directions and Potential Applications in Chemical Biology

Design of Highly Selective Molecular Probes

The development of highly selective molecular probes is crucial for understanding complex biological processes. The 4-(3-Fluorophenoxy)benzenesulfonamide scaffold can serve as a valuable starting point for designing such probes.

The sulfonamide group is a known zinc-binding group, making it a suitable pharmacophore for targeting zinc-containing enzymes. nih.gov By modifying the peripheral structures of this compound, it is possible to engineer selectivity for specific enzymes. For instance, attaching reporter groups such as fluorophores or biotin (B1667282) to the molecule would enable the visualization and tracking of its interactions with target proteins within a cellular context. nih.gov Furthermore, the incorporation of photoreactive groups could transform the molecule into a photoaffinity probe, allowing for the covalent labeling and subsequent identification of its binding partners. rsc.org

The fluorine atom on the phenoxy ring offers a unique handle for the development of ¹⁹F NMR probes. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems. Probes based on this compound could be used to monitor enzymatic activity or conformational changes in proteins in real-time.

Exploration of Novel Biological Targets for Sulfonamide Scaffolds

While sulfonamides are well-known for their antimicrobial properties and as inhibitors of carbonic anhydrases, the this compound scaffold presents an opportunity to explore a wider range of biological targets. wikipedia.org

Carbonic Anhydrases (CAs): The benzenesulfonamide (B165840) moiety is a classic inhibitor of carbonic anhydrases. taylorandfrancis.com Fluorinated benzenesulfonamides, in particular, have been shown to exhibit potent and isoform-selective inhibition of CAs. nih.gov Given that various CA isoforms are implicated in diseases such as glaucoma, cancer, and neurological disorders, this compound and its derivatives could be investigated as potential therapeutic agents or diagnostic tools for these conditions. wikipedia.org

Matrix Metalloproteinases (MMPs): The sulfonamide group has also been identified as a key feature in the design of matrix metalloproteinase inhibitors. nih.gov MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like arthritis and cancer. nih.gov The diaryl ether structure of this compound could be exploited to achieve specific interactions within the S1' pocket of MMPs, a key determinant of inhibitor selectivity. nih.gov Research into the inhibitory activity of this compound against various MMP isoforms could lead to the development of novel therapeutics for MMP-related pathologies. nih.gov

Other Potential Targets: The diaryl ether motif is present in a number of biologically active compounds, and its presence in this compound suggests the potential for interaction with a variety of other protein targets. eurekaselect.com The structural similarity to certain antimitotic agents suggests that this compound could be explored for its potential to interfere with microtubule dynamics. nih.gov

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogs is crucial for exploring their potential in chemical biology. Several advanced synthetic methodologies can be applied and further developed for this purpose.

Ullmann Condensation: The formation of the diaryl ether linkage is a key step in the synthesis of this compound. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), is a classic method for this transformation. wikipedia.org Modern variations of the Ullmann reaction utilize ligands to improve reaction conditions and substrate scope, making it a more versatile tool for the synthesis of a library of diaryl ether sulfonamides. lecturio.com

Nucleophilic Aromatic Substitution (SNA): An alternative approach to the diaryl ether linkage is through nucleophilic aromatic substitution, where a phenoxide displaces a leaving group on an activated aromatic ring. masterorganicchemistry.com The presence of the electron-withdrawing sulfonamide group on one of the aromatic rings can facilitate this reaction.

C-H Functionalization: More recent and atom-economical approaches involve the direct C-H functionalization of arenes. rsc.org This strategy avoids the pre-functionalization of starting materials and allows for the direct coupling of a phenol with a benzenesulfonamide. Research into regioselective C-H activation methods would significantly streamline the synthesis of derivatives of this compound.

Flow Chemistry: For the rapid and scalable synthesis of compound libraries for screening purposes, flow chemistry offers significant advantages over traditional batch synthesis. rsc.org Continuous flow reactors can improve reaction efficiency, safety, and allow for automated synthesis, accelerating the drug discovery and development process. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. researchgate.net These computational tools can be applied to the design and optimization of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of sulfonamide derivatives with their biological activity. nih.gov By training ML algorithms on existing datasets of sulfonamide inhibitors, it is possible to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. tue.nl

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on the known binding modes of sulfonamides to their targets. nih.gov These models can then be used to virtually screen large compound libraries to identify new molecules with a high probability of binding to the target of interest.

De Novo Design: Generative AI models can be employed for the de novo design of novel sulfonamide derivatives with desired properties. These models can learn the underlying chemical patterns from known active compounds and generate new molecular structures that are predicted to have high potency and selectivity.

Predictive Models for ADME/Tox Properties: ML models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the attrition rate in later stages of drug development. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Fluorophenoxy)benzenesulfonamide, and how can yield be maximized?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

React 3-fluorophenol with 4-chlorobenzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 120°C) .

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimize yield by controlling stoichiometry (1:1.2 molar ratio of sulfonamide to phenol) and reaction time (12–24 hrs) .

- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, δ 7.2–7.8 ppm for aromatic protons) .

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm bond angles and substituent positions .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z: 295.06) .

- ¹⁹F NMR : Identify fluorine chemical shifts (δ -110 to -115 ppm for aryl-F) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Cytotoxicity : Use the SRB assay (sulforhodamine B) to measure cell viability in cancer lines (e.g., HeLa or MCF-7) .

- Enzyme Inhibition : Screen against COX-2 via ELISA or fluorescence polarization (IC₅₀ comparison to celecoxib ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Approach :

Synthesize analogs with substituent variations (e.g., -CF₃, -OCH₃) on the phenoxy or sulfonamide ring .

Test COX-1/COX-2 selectivity using recombinant enzyme assays .

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in COX-2’s hydrophobic pocket .

Q. What mechanisms underlie discrepancies in biological activity across different assay systems?

- Case Study : If IC₅₀ varies between cell-based and enzyme assays:

Assess membrane permeability (logP via shake-flask method; ideal range: 2–3) .

Test metabolite stability (LC-MS/MS after incubation with liver microsomes) .

Validate using orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can synthetic by-products or impurities be identified and mitigated?

- Analytical Workflow :

Use preparative HPLC to isolate impurities (>95% purity) .

Characterize via 2D NMR (COSY, HSQC) and high-resolution mass spectrometry.

Trace impurities to incomplete coupling (e.g., residual 3-fluorophenol) or sulfonamide hydrolysis .

- Process Optimization : Introduce scavenger resins (e.g., polymer-bound carbonate) to trap excess reagents .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Approaches :

Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Replace labile bonds (e.g., ester → amide) .

Conduct pharmacokinetic profiling in rodents (t½, Cmax via LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.